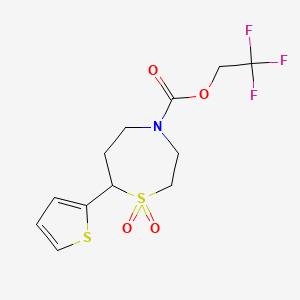
2,2,2-Trifluoroethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,2,2-Trifluoroethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and characteristics of similar structures. For instance, the incorporation of trifluoromethyl groups in conjugated polymers, as seen in the first paper, suggests that such modifications can significantly alter the optical and electrochemical properties of these materials .
Synthesis Analysis
The synthesis of related compounds involves the use of thiophene derivatives as key building blocks. For example, the first paper describes the synthesis of conjug
Applications De Recherche Scientifique
Synthesis and Characterization
- Incorporation of Trifluoromethyl Groups : Research has explored the synthesis of sulfur and nitrogen-containing heterocycles, highlighting the incorporation of (trifluoromethyl)thio groups into various scaffolds, such as benzo[e][1,2]thiazine dioxides, through reactions under mild conditions, showcasing the compound's relevance in synthetic chemistry (Xiao et al., 2013).
- Optoelectronic Properties : Studies on thiophene dioxides have detailed how their optoelectronic properties can be tuned for various applications, indicating the potential of related compounds in electronic and photovoltaic devices (Tsai et al., 2013).
Applications in Material Science
- Luminescence Sensing and Pesticide Removal : Thiophene-based MOFs have been demonstrated to be effective luminescent sensory materials for detecting environmental contaminants, such as Hg(II), Cu(II), and Cr(VI), as well as for the removal of pesticides from solutions, suggesting potential environmental monitoring and remediation applications for related compounds (Zhao et al., 2017).
Electroluminescence and Polymerization
- Electroluminescent Properties : Research into star-shaped single-polymer systems with simultaneous RGB emission for electroluminescence indicates that compounds with thiophene units can contribute to the development of materials with saturated white emission and amplified spontaneous emission, relevant for display technologies and optical devices (Liu et al., 2016).
Catalysis
- Secondary Benzylation : Studies on secondary benzylation using benzyl alcohols catalyzed by various metal triflates highlight the role of related compounds in facilitating reactions involving carbon, nitrogen, and oxygen nucleophiles, which is crucial for the synthesis of a wide range of organic molecules (Noji et al., 2003).
Electrochemical Applications
- Carbon Dioxide Fixation : Efforts in the electrochemical fixation of carbon dioxide into carboxylic acids demonstrate the utility of related compounds in carbon capture and utilization processes, underscoring their importance in addressing climate change and resource recycling (Senboku, 2021).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl 1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S2/c13-12(14,15)8-20-11(17)16-4-3-10(9-2-1-6-21-9)22(18,19)7-5-16/h1-2,6,10H,3-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNJVOGBMHSGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

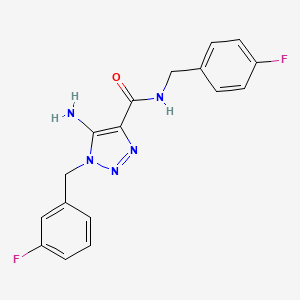
![N-(4-bromobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2539076.png)
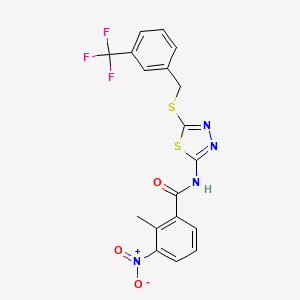
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2539078.png)
![2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide](/img/structure/B2539080.png)
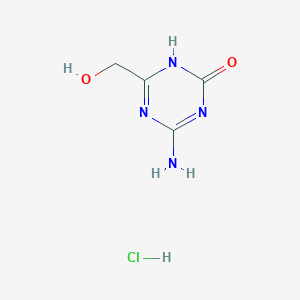
![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)
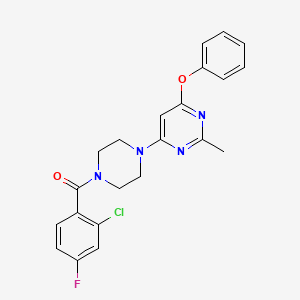
![[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2539088.png)
![N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2539089.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2539090.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2539092.png)
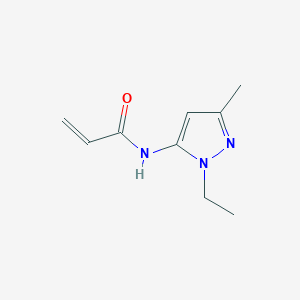
![methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2539096.png)